



Protocol for Assessing Hsd17B13-IN-101 Efficacy in Vivo

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Compound of Interest		
Compound Name:	Hsd17B13-IN-101	
Cat. No.:	B15579029	Get Quote

Application Note

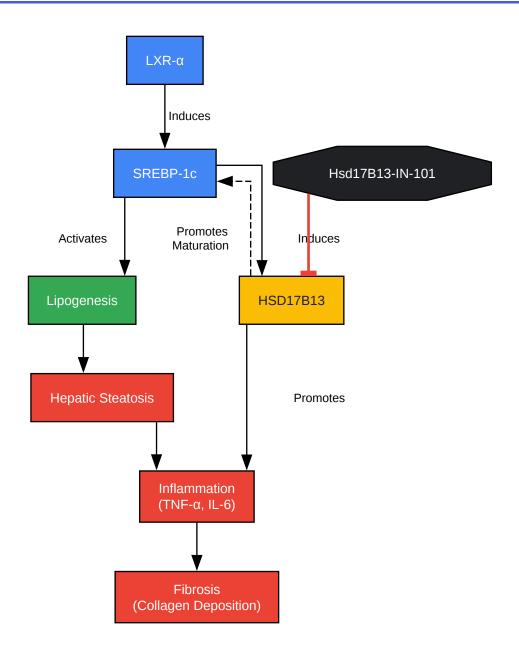
Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] This protective genetic association has highlighted HSD17B13 as a compelling therapeutic target for chronic liver diseases. **Hsd17B13-IN-101** is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13, with the therapeutic goal of mitigating the progression of liver disease. This document provides a detailed protocol for the in vivo evaluation of **Hsd17B13-IN-101** in a diet-induced mouse model of NASH.

Mechanism of Action

HSD17B13 is involved in hepatic lipid metabolism, and its expression is upregulated in patients with NAFLD.[4][5] The enzyme's expression is induced by the Liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis. [6] HSD17B13 may also create a positive feedback loop by promoting SREBP-1c maturation. [7] By inhibiting HSD17B13, **Hsd17B13-IN-101** is hypothesized to reduce hepatic steatosis (fat accumulation), inflammation, and fibrosis, thereby halting or reversing the progression of NASH.[7]





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Figure 1: Hypothesized HSD17B13 signaling pathway and inhibitor intervention point.

Experimental Protocols In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model

This protocol describes the use of a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce NASH and fibrosis in mice, followed by therapeutic intervention with **Hsd17B13-IN-101**.



1.1. Materials

- Animals: Male C57BL/6J mice, 8-10 weeks old.
- Diets:
 - Standard chow diet (Control group).
 - CDAHFD (e.g., 60% kcal from fat, 0.1% methionine, no added choline).
- Test Article: Hsd17B13-IN-101.
- Vehicle Control: A suitable vehicle for formulation (e.g., 0.5% (w/v) methylcellulose and 0.1%
 Tween 80 in sterile water).[8]
- Standard laboratory equipment for animal dosing (oral gavage needles), blood collection, and tissue harvesting.

1.2. Experimental Workflow



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Figure 2: General experimental workflow for in vivo efficacy assessment.

1.3. Procedure

 Acclimatization (1 week): Acclimate mice to the facility with ad libitum access to standard chow and water.



- NASH Induction (8 weeks): Switch mice to the CDAHFD to induce NASH. A control group will remain on the standard chow diet. Monitor animal health, body weight, and food intake.
- Randomization and Dosing (8 weeks):
 - After 8 weeks on the CDAHFD, randomize mice into the following groups (n=8-10 per group):
 - Group 1: Chow Diet + Vehicle
 - Group 2: CDAHFD + Vehicle
 - Group 3: CDAHFD + Hsd17B13-IN-101 (Low Dose, e.g., 10 mg/kg)
 - Group 4: CDAHFD + Hsd17B13-IN-101 (High Dose, e.g., 30 mg/kg)
 - Prepare Hsd17B13-IN-101 fresh daily in the selected vehicle. Dose selection should be based on prior pharmacokinetic (PK) studies.
 - Administer the inhibitor or vehicle daily via oral gavage for 8 weeks.
- Endpoint Analysis (at Week 16):
 - At the end of the treatment period, fast mice for 4-6 hours.
 - Collect blood via cardiac puncture for serum analysis.
 - Euthanize the mice and harvest the livers. Weigh the livers and record the liver-to-bodyweight ratio.
 - Process liver tissue for histology, gene expression, and lipid analysis.

Endpoint Analysis Protocols

- 2.1. Serum Biochemical Analysis
- Objective: To assess liver injury and systemic lipid levels.
- Method: Use commercial assay kits to measure serum levels of:



- Alanine Aminotransferase (ALT)
- Aspartate Aminotransferase (AST)
- Total Cholesterol
- Triglycerides

2.2. Liver Histopathology

- Objective: To evaluate steatosis, inflammation, hepatocyte ballooning, and fibrosis.
- Procedure:
 - Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
 - Embed another portion in Optimal Cutting Temperature (OCT) compound and freeze for lipid staining.
 - Hematoxylin & Eosin (H&E) Staining: Stain paraffin-embedded sections to assess steatosis, inflammation, and hepatocyte ballooning. Score these features using the NAFLD Activity Score (NAS) system.[9]
 - Oil Red O Staining (for Steatosis):
 - Cut 8-10 μm frozen sections and air dry.[10]
 - Fix in 10% formalin for 10 minutes and rinse with water.[10]
 - Briefly rinse with 60% isopropanol.[10]
 - Stain with freshly prepared Oil Red O working solution for 15 minutes.
 - Rinse with 60% isopropanol and counterstain nuclei with Mayer's Hematoxylin.[10][11]
 - Mount with an aqueous mounting medium. Neutral lipids will stain red.
 - Sirius Red Staining (for Fibrosis):



- Deparaffinize and rehydrate paraffin-embedded sections.
- Stain with Picro-Sirius red solution for 60 minutes.[12]
- Rinse with two changes of acetic acid solution, followed by absolute alcohol.[12]
- Dehydrate and mount. Collagen fibers will stain red.
- Quantify the collagen proportionate area (CPA) using digital image analysis software.
 [13]
- 2.3. Hepatic Gene Expression Analysis (RT-qPCR)
- Objective: To quantify the expression of genes involved in lipogenesis, inflammation, and fibrosis.
- Procedure:
 - Isolate total RNA from a flash-frozen liver portion using a suitable RNA extraction kit.
 - Synthesize cDNA using a reverse transcription kit.
 - Perform quantitative PCR (qPCR) using SYBR Green chemistry.
 - Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).
 - Calculate relative gene expression using the 2-ΔΔCt method.

Data Presentation

Summarize all quantitative data in the following tables. Data should be presented as mean \pm SEM. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Table 1: Body Weight, Liver Weight, and Serum Biochemistry



Group	Final Body Weight (g)	Liver Weight (g)	Liver/Bo dy Weight (%)	ALT (U/L)	AST (U/L)	Cholest erol (mg/dL)	Triglyce rides (mg/dL)
Chow + Vehicle							
CDAHFD + Vehicle							
CDAHFD + Low Dose							

| CDAHFD + High Dose | | | | | | |

Table 2: Liver Histological Scores

Group	Steatosis Score (0- 3)	Lobular Inflammat ion (0-3)	Balloonin g Score (0-2)	NAFLD Activity Score (NAS) (0- 8)	Fibrosis Stage (0- 4)	Sirius Red (% Area)
Chow + Vehicle						
CDAHFD + Vehicle						
CDAHFD + Low Dose						

| CDAHFD + High Dose | | | | | |

Table 3: Relative Hepatic Gene Expression (Fold Change vs. CDAHFD + Vehicle)



Group	Srebf1	Fasn	Tnf	II6	Col1a1	Timp1
Chow + Vehicle						
CDAHFD + Vehicle	1.0	1.0	1.0	1.0	1.0	1.0
CDAHFD + Low Dose						

|CDAHFD + High Dose | | | | | |

Table 4: Validated qPCR Primer Information for Mouse Genes



Gene	Forward Primer (5' - 3')	Reverse Primer (5' - 3')	Commercial Vendor/ID	Reference
Srebf1	-	-	OriGene: MP216304	[14]
Fasn	CACAGTGCTCA AAGGACATGCC	CACCAGGTGTA GTGCCTTCCTC	OriGene: MP204663	[15]
Tnf	-	-	OriGene: MP217748 / QIAGEN: 330231 PPM03113G	[16][17]
II6	-	-	OriGene: MP206798 / QIAGEN: 330231 PPM03015G	[12][18]
Col1a1	CGATGGATTCC CGTTCGAGT	CGATCTCGTTG GATCCCTGG	OriGene: MP202798	[9][19]
Timp1	TCTTGGTTCCC TGGCGTACTCT	GTGAGTGTCAC TCTCCAGTTTG C	OriGene: MP221565	[20]
Gapdh	AGAACATCATC CCTGCATCC	CACATTGGGG GTAGGAACAC	OriGene: MP205604 / QIAGEN: 330231 PPM02946E	[2][21]

| Actb | GCTACAGCTTCACCACCAC | AAGGAAGGCTGGAAAAGAGC | OriGene: MP200232 |[21][22] |



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